molecular formula C25H43NO9 B573448 [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-undecoxyoxan-2-yl]methyl acetate CAS No. 173725-24-1

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-undecoxyoxan-2-yl]methyl acetate

Cat. No.: B573448
CAS No.: 173725-24-1
M. Wt: 501.617
InChI Key: JGFIEQXFILUYQO-FXEFVXDJSA-N
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Description

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-undecoxyoxan-2-yl]methyl acetate is a biochemical compound used primarily in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, and protein-glycan recognition .

Chemical Reactions Analysis

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-undecoxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:

Scientific Research Applications

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-undecoxyoxan-2-yl]methyl acetate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-undecoxyoxan-2-yl]methyl acetate involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. The compound acts as a substrate for glycosyltransferases, facilitating the transfer of sugar moieties to acceptor molecules. This process is crucial for the formation of glycoproteins and glycolipids .

Comparison with Similar Compounds

Similar compounds to [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-undecoxyoxan-2-yl]methyl acetate include:

The uniqueness of this compound lies in its undecyl group, which imparts distinct hydrophobic properties, making it useful in specific biochemical applications .

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-undecoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NO9/c1-6-7-8-9-10-11-12-13-14-15-31-25-22(26-17(2)27)24(34-20(5)30)23(33-19(4)29)21(35-25)16-32-18(3)28/h21-25H,6-16H2,1-5H3,(H,26,27)/t21-,22-,23-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFIEQXFILUYQO-FXEFVXDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001153086
Record name β-D-Glucopyranoside, undecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173725-24-1
Record name β-D-Glucopyranoside, undecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173725-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranoside, undecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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